1-Boc-azetidine-3-carboxylic acid

Catalog No.
S755625
CAS No.
142253-55-2
M.F
C9H15NO4
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-azetidine-3-carboxylic acid

CAS Number

142253-55-2

Product Name

1-Boc-azetidine-3-carboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

NCADHSLPNSTDMJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O

Synonyms

142253-55-2;1-Boc-azetidine-3-carboxylicacid;1-N-Boc-3-Azetidinecarboxylicacid;1-(tert-Butoxycarbonyl)azetidine-3-carboxylicAcid;Boc-azetidine-3-carboxylicacid;n-boc-azetidine-3-carboxylicacid;boc-aze(3)-oh;1-n-boc-azetidine-3-carboxylicacid;1-[(Tert-Butoxy)Carbonyl]Azetidine-3-CarboxylicAcid;azetidine-1,3-dicarboxylicacidmono-tert-butylester;1-Boc-3-azetidinecarboxylicacid;3-CARBOXYAZETIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER;n-boc-3-azetidinecarboxylicacid;MFCD01860897;azetidine-3-carboxylicacid,n-bocprotected;1-tert-butoxycarbonylazetidine-3-carboxylicacid;1-(tert-butoxycarbonyl)-3-azetidinecarboxylicacid;n-(tert-butoxycarbonyl)azetidine-3-carboxylicacid;F2158-1525;1-(T-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLICACID;1-(TERT-BUTOXYCARBONYL)-3-AZETANECARBOXYLICACID;AZETIDINE-1,3-DICARBOXYLICACID1-TERT-BUTYLESTER;PubChem10135;AC1MBSJ1;AC1Q1MWL

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O

Synthetic Precursor for Functionalized Azetidines

The key application of 1-Boc-azetidine-3-carboxylic acid lies in its use as a precursor for the synthesis of diversely functionalized azetidines. The Boc protecting group can be selectively removed under mild acidic conditions, allowing further manipulation of the carboxylic acid group. Researchers can then introduce various functionalities through functional group transformations, such as esterification, amidation, or alkylation []. This versatility makes 1-Boc-azetidine-3-carboxylic acid a crucial building block for constructing complex azetidine-containing target molecules.

Potential Applications in Medicinal Chemistry

Azetidines are attracting increasing interest in medicinal chemistry due to their presence in various bioactive molecules. 1-Boc-azetidine-3-carboxylic acid serves as a valuable starting material for the synthesis of potential drug candidates. By incorporating different functional groups, researchers can explore the structure-activity relationship (SAR) of azetidine-based compounds and optimize their biological activity for specific therapeutic targets [].

1-Boc-azetidine-3-carboxylic acid is a bicyclic compound characterized by a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid functional group at the third position. Its molecular formula is C₉H₁₅NO₄, and it has a molecular weight of 185.23 g/mol. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

, including:

  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then act as a nucleophile.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield azetidine derivatives.
  • Coupling Reactions: It can be involved in peptide synthesis through coupling with amino acids or other carboxylic acids.

Research indicates that azetidine derivatives, including 1-Boc-azetidine-3-carboxylic acid, exhibit various biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show activity against bacterial strains.
  • Anticancer Compounds: Certain azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects: Investigations into their neuroprotective properties suggest potential applications in treating neurodegenerative diseases.

Several methods have been developed for synthesizing 1-Boc-azetidine-3-carboxylic acid, including:

  • One-Pot Synthesis: A strain-release reaction involving 1-azabicyclo[1.1.0]butane has been reported, where the azetidine is formed in situ from commercially available starting materials .
  • Two-Step Synthesis: A catalytic approach where azetidine derivatives are synthesized through Friedel-Crafts reactions followed by subsequent transformations .
  • Hydrolysis of Esters: Starting from methyl esters of azetidine-3-carboxylic acids, hydrolysis can yield the desired carboxylic acid .

1-Boc-azetidine-3-carboxylic acid has several applications:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Peptide Synthesis: Serves as a building block for the development of peptide-based drugs.
  • Material Science: Investigated for its potential use in developing new materials with specific properties.

Similar Compounds

1-Boc-azetidine-3-carboxylic acid shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-AcetylazetidineAcetyl group instead of BocLess stable than Boc derivatives
3-HydroxyazetidineHydroxy group at C3Exhibits different reactivity patterns
1-BenzylazetidineBenzyl substituent on nitrogenEnhanced lipophilicity and potential bioactivity
1-Boc-3-hydroxyiminoazetidineHydroxyimino group instead of carboxylic acidPotentially different biological activities
Methyl 1-Boc-azetidine-3-carboxylateMethyl ester derivativeDifferent solubility and reactivity

The presence of the tert-butoxycarbonyl group in 1-Boc-azetidine-3-carboxylic acid provides distinct chemical properties that influence its reactivity and applications compared to these similar compounds.

1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol. Its IUPAC name is 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, reflecting three key structural features:

  • A four-membered azetidine ring (C₃NH₆) with one nitrogen atom.
  • A tert-butoxycarbonyl (Boc) protecting group at the azetidine nitrogen.
  • A carboxylic acid moiety at the 3-position of the azetidine ring.

The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)C(=O)O) and XLogP3 value of 0.9 highlight its polar yet lipid-balanced properties, making it soluble in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₅NO₄
Molecular Weight201.22 g/mol
Melting Point100–108°C
Boiling Point321°C (predicted)
pKa (carboxylic acid)4.21

Historical Development in Heterocyclic Chemistry

The synthesis of azetidines dates to the late 19th century, but the Boc-protected derivative emerged as a critical tool during the peptide synthesis revolution of the 1950s–1970s. Key milestones include:

  • 1888: First reported synthesis of azetidine via reduction of β-lactams.
  • 1957: Introduction of the Boc group as an acid-labile protecting group for amines.
  • 1994: Formal registration of 1-Boc-azetidine-3-carboxylic acid in the CAS registry.
  • 2020s: Adoption in flow chemistry and photochemical modifications for drug discovery.

The compound’s stability under basic conditions and selective deprotection under acidic conditions (e.g., trifluoroacetic acid) made it indispensable for synthesizing conformationally constrained peptides.

Role in Modern Organic Synthesis

1-Boc-azetidine-3-carboxylic acid serves as a precursor in three major domains:

(1) Peptide and Protein Engineering

  • The carboxylic acid group facilitates amide bond formation via coupling reagents like HATU or EDC.
  • Used to introduce azetidine motifs into peptides, enhancing metabolic stability and binding affinity.
  • Example: Synthesis of azetidine-containing kinase inhibitors for cancer therapy.

(2) Pharmaceutical Intermediates

  • Key building block for drugs such as azelnidipine (antihypertensive) and cobimetinib (anticancer).
  • The strained azetidine ring improves target selectivity by enforcing specific molecular conformations.

(3) Materials Science

  • Incorporated into polyamides and polyurethanes to enhance thermal stability.
  • Functionalized with photoactive groups for light-responsive polymers.

Table 2: Synthetic Applications and Case Studies

ApplicationMethodYieldSource
Peptide couplingEDC/HOBt in DMF85–92%
BioconjugationNHS ester formation78%
Flow chemistryPhotochemical [2+2] cycloaddition95%
For 1-Boc-azetidine-3-carboxylic acid and Related CompoundsMethodYield (%)Enantioselectivity (ee %)Temperature (°C)Reaction TimeKey AdvantagesStrain-Release via 1-Azabicyclo[1.1.0]butane88-95Not applicable-78 to 252-12 hHigh functional group toleranceAzabicyclo[1.1.0]butyl Lithium Trapping73-9285-92-78 to 01-6 hExcellent enantioselectivityStrain-Release Spirocyclization65-85Not applicable0 to 254-18 hNovel spirocyclic productsSemipinacol Rearrangement70-90Not reported0 to 251-8 hMild conditionsOxidation of 3-Hydroxyazetidine60-85Not applicable25 to 806-24 hDirect carboxylationChiral Squaramide Catalysis85-9590-960 to 2512-48 hBroad substrate scopeLewis Acid-Mediated Ring Opening78-9144-9225 to 802-18 hGood stereoselectivityBoc Protection via Di-tert-butyl Dicarbonate88-99Not applicable0 to 401-18 hMild aqueous conditionsThermal Boc Deprotection89-98Not applicable40 to 1001-4 hSelective deprotectionContinuous Flow Synthesis98-99Retained802-11 minEnhanced productivity

Industrial-Scale Synthesis Challenges

Solvent Selection and Environmental Impact Mitigation

The concept of green solvents aims to reduce the environmental impact associated with solvent use in chemical production [42]. Green solvents derived from renewable resources or designed to minimize environmental impact provide a sustainable solution and are gaining traction as viable substitutes in industries such as pharmaceuticals, agriculture, and materials manufacturing [42]. These alternatives are valued for properties such as non-volatility, low toxicity, biodegradability, and recyclability, which reduce the environmental footprint of industrial operations [42].

Bio-based solvents have multiple uses for researchers, manufacturers, and other pharmaceutical organizations, serving as effective reaction media, processing, purifying, and separating substances [48]. They enable accurate and consistent chemical analysis while safely cleaning laboratory and production equipment [48]. Bio-based solvents produce significantly fewer volatile organic compounds, protecting the planet and the people who work in the industry [48].

A practicable life cycle assessment based methodology has been developed to evaluate the sustainability implications of solvent selection during early process development for a batch manufacturing process [46]. The methodology structures the early use of existing tools to carry out initial solvent selection based on environment, health, and safety factors and suitability for the desired chemistry [46]. The life cycle of the solvent has been divided into three stages: solvent manufacture, use in the batch process, and end of life/recycling [46].

Green solvent design is usually a multi-objective optimization problem that requires identification of a set of solvent molecules to balance multiple, often trade-off, properties [47]. A green solvent multi-objective optimization framework has been proposed with environment, health, and safety properties, process constraints, and energy consumption analysis [47]. The framework emphasizes process constraints since solvent properties impact process feasibility [47].

Table 2: Industrial-Scale Synthesis Challenges and Solutions
ChallengeTraditional ApproachGreen AlternativeImprovement (%)
Solvent SelectionPetroleum-based solventsBio-derived solvents30-50 reduction in toxicity
Environmental ImpactHigh volatile organic compound emissionsLow volatile organic compound emissions60-80 reduction in emissions
Yield OptimizationBatch processingContinuous flow20-80 increase in yield
Process SafetyManual monitoringAutomated control90 reduction in incidents
Scale-up IssuesLinear scale-upModular design50-70 reduction in development time
Cost EfficiencyHigh solvent costsSolvent recovery25-40 cost reduction
Waste MinimizationLimited recyclingProcess intensification70-90 waste reduction
Energy ConsumptionHigh temperature requirementsOptimized conditions20-40 energy savings

Yield Optimization via Process Engineering

Process engineering approaches for yield optimization focus on systematic methodologies that enhance reaction efficiency through advanced modeling and optimization strategies [40] [54]. Chemical reaction optimization represents a fundamental aspect of synthetic chemistry, from optimizing the yield of industrial processes to selecting conditions for the preparation of medicinal candidates [51]. Response surface methodology enables visualization of the effect of each factor on product yield through statistical analysis [51].

Continuous flow chemistry enables process intensification and potentially reduces waste, conserves resources and energy [55]. Continuous flow reactions are performed in closed and highly controlled systems, reducing the risk of accidents and environmental contamination [55]. The technology allows working safely with hazardous chemicals and even chemistries forbidden in batch processes [55]. Continuous flow chemistry enables seamless scaling of reaction volumes, making it ideal for both research and development and large-scale industrial production [55].

Machine-assisted process development workflows use data-rich experimentation to optimize reaction conditions for drug substance manufacturing [53]. The workflow adopts a scientist-in-the-loop approach, ensuring valuable contributions and informed decision-making throughout the entire procedure [53]. Data-driven reaction models are constructed to showcase how early-stage reaction data can inform late-stage process characterization and control strategies [53].

Bayesian reaction optimization has demonstrated exceptional performance in the tuning of machine learning models and has been applied successfully in chemical optimization [51]. Benchmarking accomplished via systematic studies demonstrates that Bayesian optimization outperforms human decision-making in both average optimization efficiency and consistency [51]. The adoption of Bayesian optimization methods into everyday laboratory practices facilitates more efficient synthesis of functional chemicals by enabling better-informed, data-driven decisions [51].

Table 3: Boc-Protection Optimization Strategies for Carboxylic Acid Stability
ConditionTemperature (°C)TimeYield (%)SelectivityEnvironmental Impact
Standard Trifluoroacetic Acid Deprotection0-251-4 h85-95ModerateHigh (trifluoroacetic acid waste)
Hydrogen Chloride in Methanol25-652-6 h80-90GoodModerate
Oxalyl Chloride Method251-4 h85-90HighLow
Thermal Deprotection100-15012 h90-98ExcellentVery Low
Lewis Acid Catalysis25-804-12 h75-85VariableModerate
Ionic Liquid Method80-1202-8 h80-95GoodLow
Microwave Assistance100-1505-30 min85-95GoodLow
Continuous Flow Deprotection40-1002-10 min89-99ExcellentVery Low

The development of continuous flow processes offers significant advantages for the synthesis of pseudopeptidic macrocyclic compounds [52]. The use of continuous flow methodology results in progressive increments of yields of desired cyclic products with residence times as short as 10.7 minutes achieving 99% yields [52]. This represents outstanding performance as under batch conditions, reaction times of approximately 2 hours are required to achieve similar yields [52]. The continuous flow approach demonstrates almost 20-fold increase in productivity compared to batch processes [52].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-N-Boc-3-Azetidinecarboxylic acid

Dates

Modify: 2023-08-15

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